molecular formula C10H9NO2 B063709 4-Hydroxy-7-methoxyquinoline CAS No. 190516-85-9

4-Hydroxy-7-methoxyquinoline

Cat. No.: B063709
CAS No.: 190516-85-9
M. Wt: 175.18 g/mol
InChI Key: NQUPXNZWBGZRQX-UHFFFAOYSA-N
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Description

4-Hydroxy-7-methoxyquinoline is a heterocyclic organic compound with the molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol This compound is characterized by a quinoline core structure substituted with a hydroxy group at the 4-position and a methoxy group at the 7-position

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-7-methoxyquinoline can be achieved through several methods. One common approach involves the reaction of anthranilic acid derivatives with appropriate reagents . Another method includes the cyclization of suitable precursors under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-7-methoxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Hydroxy-7-methoxyquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-7-methoxyquinoline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 4-Hydroxy-6-methoxyquinoline
  • 6-Methoxyquinoline
  • 2-Hydroxyquinoline

Comparison: 4-Hydroxy-7-methoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

7-methoxy-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-7-2-3-8-9(6-7)11-5-4-10(8)12/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQUPXNZWBGZRQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701002480
Record name 7-Methoxyquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701002480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82121-05-9
Record name 7-Methoxyquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701002480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-7-methoxyquinoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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